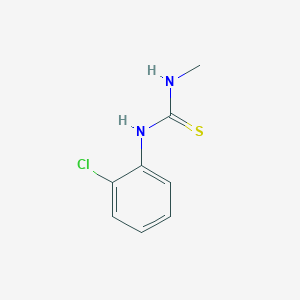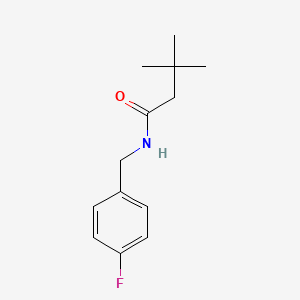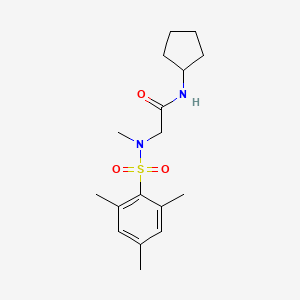
N,N-diallyl-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-2-(4-methylphenyl)acetamide, also known as DAPA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. DAPA is a member of the class of acetamides that has shown promise as an antimicrobial agent, an anti-inflammatory agent, and as a potential treatment for cancer. In
Mecanismo De Acción
The exact mechanism of action of N,N-diallyl-2-(4-methylphenyl)acetamide is not fully understood. However, studies have suggested that this compound exerts its antimicrobial activity by disrupting the bacterial cell membrane. This compound has been shown to increase membrane permeability and to cause leakage of intracellular components, leading to bacterial cell death.
This compound's anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines.
This compound's cytotoxic activity against cancer cells is thought to be due to its ability to induce apoptosis. This compound has been shown to activate caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can cause a decrease in bacterial cell viability, an increase in membrane permeability, and a decrease in the production of pro-inflammatory cytokines.
This compound has also been shown to have analgesic properties, making it a potential treatment for pain associated with inflammation. This compound has been shown to decrease the number of writhing responses in mice, indicating its potential as an analgesic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N-diallyl-2-(4-methylphenyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, making it a useful tool for studying bacterial infections.
Another advantage of using this compound in lab experiments is its anti-inflammatory activity. This compound can be used to study the role of pro-inflammatory cytokines in various diseases and to develop new anti-inflammatory agents.
However, one limitation of using this compound in lab experiments is its cytotoxicity. This compound has been shown to be cytotoxic to both cancer and normal cells, making it difficult to use in certain experiments. Careful consideration should be given to the concentration of this compound used in experiments to avoid cytotoxic effects.
Direcciones Futuras
There are several future directions for research on N,N-diallyl-2-(4-methylphenyl)acetamide. One area of research is the development of new antimicrobial agents based on the structure of this compound. Modifications to the structure of this compound could lead to compounds with improved antimicrobial activity and reduced cytotoxicity.
Another area of research is the development of new anti-inflammatory agents based on the structure of this compound. This compound could serve as a lead compound for the development of new anti-inflammatory agents with improved potency and selectivity.
Finally, further research is needed to fully understand the mechanism of action of this compound. Studies aimed at identifying the molecular targets of this compound could lead to a better understanding of its biological activity and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N,N-diallyl-2-(4-methylphenyl)acetamide involves the reaction of N,N-diallylacetamide with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 96-98°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N,N-diallyl-2-(4-methylphenyl)acetamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of this compound is as an antimicrobial agent. Studies have shown that this compound exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This compound has also been shown to have antifungal activity against various fungi.
Another potential application of this compound is as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have analgesic properties, making it a potential treatment for pain associated with inflammation.
This compound has also been investigated as a potential treatment for cancer. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-N,N-bis(prop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-10-16(11-5-2)15(17)12-14-8-6-13(3)7-9-14/h4-9H,1-2,10-12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOPWSZJBQPVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[allyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5862274.png)


![1,1'-[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5862281.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B5862298.png)


![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)

![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)


![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)
![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)